molecular formula C10H16BrNO3 B1337300 叔丁基-3-溴-4-氧代哌啶-1-甲酸酯 CAS No. 188869-05-8

叔丁基-3-溴-4-氧代哌啶-1-甲酸酯

货号 B1337300
CAS 编号: 188869-05-8
分子量: 278.14 g/mol
InChI 键: RGWGRRBHQUREDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a chemical compound with the linear formula C10H16BrNO3 . It is used as a pharma building block and may be used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate mainly consists of three steps: Boc anhydride protection, oxidation, and reduction . It is also involved in the synthesis of spirorifamycins containing a piperidine ring structure .


Molecular Structure Analysis

The molecular formula of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is C10H16BrNO3 . The InChI string representation of its structure is InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate are not detailed in the search results, it is known to participate in the synthesis of various compounds .


Physical And Chemical Properties Analysis

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate has a molecular weight of 278.14 g/mol . It is a solid at room temperature . Its XLogP3-AA value, which predicts the compound’s lipophilicity, is 1.5 .

科学研究应用

合成与中间体应用

叔丁基-3-溴-4-氧代哌啶-1-甲酸酯是有机合成中的一种多用途中间体。研究表明其在哌啶衍生物的立体选择性合成中很有用,哌啶衍生物是一类在药物化学和药物开发中具有广泛应用的化合物。例如,研究表明了其在取代叔丁基-3-烯丙基-4-羟基哌啶-1-甲酸酯的立体选择性合成中的作用,突出了其通过三津野反应和随后的碱性水解产生顺式和反式异构体的潜力 (Boev, Moskalenko, Belopukhov, & Przheval’skii,2015 年)。这种反应活性概况强调了其在合成药物发现的手性构件块中的重要性。

在药物合成中

进一步强调其在药物合成中的作用,叔丁基-3-溴-4-氧代哌啶-1-甲酸酯作为一种关键中间体用于制备新型蛋白酪氨酸激酶 Jak3 抑制剂,例如 CP-690550。从可获得的试剂开始的高效合成路线突出了该化合物对简化药物制造工艺和提高产率的贡献,使其对于工业规模化和治疗剂生产非常有价值 (陈新志,2011 年)

高级化学转化

此外,该化合物的化学性质被用于高级转化中,例如叔丁基-4-氧代哌啶-1-甲酸酯的 3-烯丙基化,导致叔丁基-3-烯基-4-氧代哌啶-1-甲酸酯的产生。这些衍生物是有希望的合成子,用于制备各种哌啶衍生物,说明了该化合物在合成用于各种科学和药理应用的复杂分子的多功能性 (Moskalenko & Boev,2014 年)

X 射线研究和结构分析

X 射线研究揭示了相关衍生物的结构动力学,提供了对影响其化学反应性和相互作用的分子构型的见解。例如,叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-甲酸酯的 X 射线分析提供了对其晶体结构和侧链的轴向取向的更深入理解,这对于设计具有所需生物活性的化合物至关重要 (Didierjean、Marin、Wenger、Briand、Aubry & Guichard,2004 年)

安全和危害

This compound is associated with several hazard statements, including H302, H314, H315, H319, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

未来方向

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a valuable compound in pharmaceutical research. It may be used in the synthesis of various compounds, including spirorifamycins and CDK9 inhibitors . As such, its future directions are likely to be influenced by developments in these areas.

作用机制

Target of Action

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a complex organic compound that is used as a building block in pharmaceutical synthesis It’s known to be used in the synthesis of diverse piperidine derivatives , which suggests that its targets could be varied depending on the specific derivative being synthesized.

Mode of Action

It’s known to undergo reactions such as allylation and reaction with thiourea , which suggests that it can interact with its targets through nucleophilic addition or substitution reactions.

Biochemical Pathways

Given its use in the synthesis of piperidine derivatives , it’s likely that it could affect pathways involving these derivatives.

Pharmacokinetics

Some calculated properties suggest that it has high gastrointestinal absorption and is bbb permeant . Its LogP values suggest moderate lipophilicity , which could influence its distribution in the body.

Result of Action

Given its use in the synthesis of piperidine derivatives , it’s likely that its effects would be dependent on the specific derivative being synthesized and its interaction with its target.

Action Environment

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors could influence its action, efficacy, and stability. Furthermore, it’s important to handle this compound with care due to its hazardous nature .

属性

IUPAC Name

tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWGRRBHQUREDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443510
Record name tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188869-05-8
Record name tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyloxycarbonyl-3-bromo-4-oxopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The bromination of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester takes place in a manner similar to that described above for the preparation of 2-bromo-4-isopropyl-cyclohexanone. The title compound is reacted as a crude product without further characterization.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) in 30 mL of DMF at RT was added TEA (7.7 mL, 55 mmol) followed by TMSCl (3.5 mL, 27.6 mmol), then the mixture was stirred at 75° C. overnight. The reaction was cooled to RT, cold sat. aq. NaHCO3 (200 mL) was added followed by cold hexane (200 mL). The organic layer was washed with brine, dried over Na2SO4, concentrated to get the crude product directly used in the next step. The residue was dissolved in 15 mL of THF and stirred at 0° C. for 15 min. A solution of NBS (4.47 g, 25 mmol) in 80 mL of THF was added slowly. After addition, the reaction was stirred at RT overnight. Water (200 mL) was added to the reaction followed by 200 mL of hexane. The organic layer was washed with brine, dried over Na2SO4 and concentrated to get crude product which was chromatographed on 60 g of silica gel using PE/EA (20/1 to 8/1) as eluant to afford 5.56 g (78%) of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m, 1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H). MS (ESI) m/e [M-t-Bu]+ 221.9, 224.0.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.47 g
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A solution of 32.5 g (163 mmol) of tert-butyl 4-oxo-piperidine-1-carboxylate in 200 ml of chloroform was treated with 24.0 g (168 mmol) of disodium hydrogen phosphate and cooled to 5° C. A solution of 27.9 g (175 mmol) of bromine in 75 ml of chloroform was added dropwise during 1 hour, thereafter the reaction mixture was warmed to room temperature and stirred for 18 hours. The reaction mixture was worked-up by extraction with ice-water and methylene chloride, the organic phase was dried over magnesium sulphate, filtered and the solvent was distilled off in a water-jet vacuum. The crude product (38 g) was chromatographed on silica gel with methylene chloride and ethyl acetate as the eluent. The thus-obtained product was recrystallized from ethyl acetate and n-hexane. There were obtained 19.1 g (42% of theory) of tert-butyl 3-bromo-4-oxo-piperidine-1-carboxylate as a pale yellow solid; MS: 277, 279 (M)+.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

N-tert-Butoxycarbonyl-4-piperidone (5.67 g, 28.5 mol) is dissolved in a mixture of dry THF (50 ml) and dry ether (50 ml), and thereto is added anhydrous aluminum chloride (57 mg). To the mixture is gradually added dropwise bromine (1.47 ml, 28.5 mmol) at 0° C., and the mixture is allowed to stand at 5° C. for 24 hours. The resulting reaction solution is diluted with ethyl acetate, and the mixture is washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, and the solvent is evaporated. The resulting residue is crystallized from ether to give N-tert-butoxycarbonyl-3-bromo-4-piperidone (3.40 g, yield; 43%) as pale yellow crystals.
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
57 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

A solution of 4-Oxo-piperidin-1-carboxylic acid tert-butyl ester (10 grams, 50 mmol) and aluminium chloride (0.67 grams, 5 mmol) in tetrahydrofuran (30 mL) and diethyl ether (30 mL) was cooled to 0° C., and then treated with bromine (2.6 mL, 50 mmol) over a period of 30 minutes. Stirred the reaction mass for 24 hours at 0-5° C. After completion of reaction, the obtain solids were filtered and the mother liquor was concentrated under vacuum. The obtain crude was triturated with diethyl ether and solids were filtered and dried under vacuum to obtain the title compound (10 grams).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。